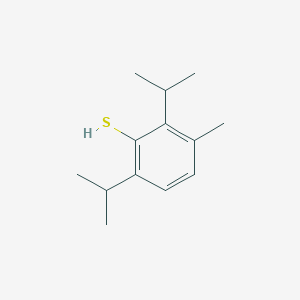![molecular formula C19H24N4O3 B14348301 2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine CAS No. 90539-25-6](/img/structure/B14348301.png)
2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by the cyclization of catechol with formaldehyde.
Attachment of the Butyl Chain: The benzodioxole is then reacted with a butyl halide under basic conditions to form the butyl ether.
Formation of the Piperazine Ring: The butyl ether is then reacted with piperazine to form the piperazine derivative.
Formation of the Pyrazine Ring: Finally, the piperazine derivative is reacted with a pyrazine derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the pyrazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids.
Reduction: Reduction of the pyrazine ring can lead to the formation of dihydropyrazine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests that it could interact with various biological targets, making it a candidate for the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials. Its multiple functional groups allow it to be incorporated into polymers and other materials, potentially leading to new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine involves its interaction with various molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperazine and pyrazine rings can interact with various receptors and enzymes. These interactions can lead to changes in the activity of these proteins, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: This compound has a similar benzodioxole moiety but differs in the rest of its structure.
4-(2H-1,3-Benzodioxol-5-yl)benzoic acid: This compound also contains the benzodioxole moiety but has a different functional group attached to it.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound has a similar benzodioxole moiety but differs in the rest of its structure.
Uniqueness
The uniqueness of 2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine lies in its combination of functional groups. The presence of the benzodioxole, piperazine, and pyrazine rings in a single molecule provides it with unique chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
90539-25-6 |
|---|---|
Molecular Formula |
C19H24N4O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[4-[4-(1,3-benzodioxol-5-yloxy)butyl]piperazin-1-yl]pyrazine |
InChI |
InChI=1S/C19H24N4O3/c1(2-12-24-16-3-4-17-18(13-16)26-15-25-17)7-22-8-10-23(11-9-22)19-14-20-5-6-21-19/h3-6,13-14H,1-2,7-12,15H2 |
InChI Key |
LLNHHDXKJUGZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


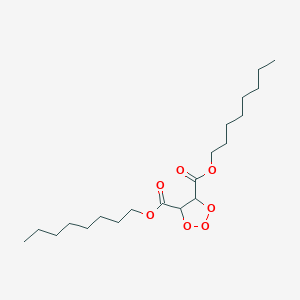
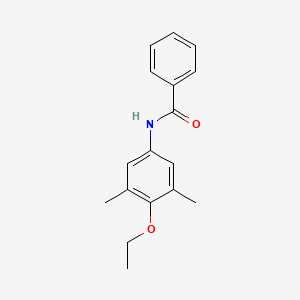
![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)



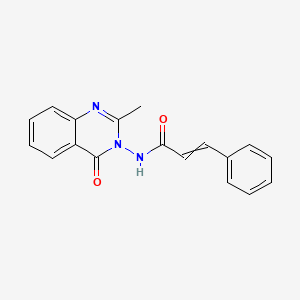
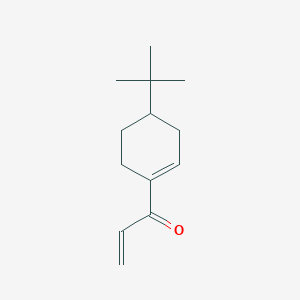
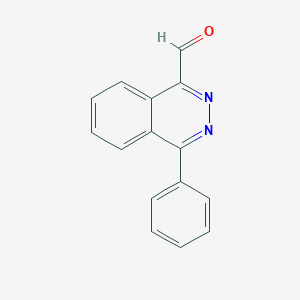

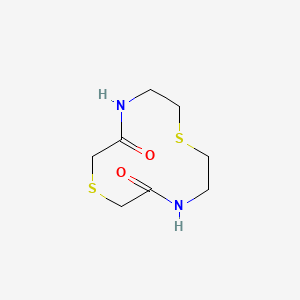
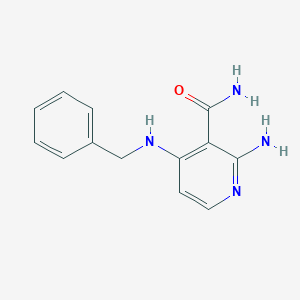
![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
